Zirconyl sodium sulphate

Catalog No.
S14687933
CAS No.
24735-35-1
M.F
Na2O9S2Zr
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconyl sodium sulphate

CAS Number

24735-35-1

Product Name

Zirconyl sodium sulphate

IUPAC Name

disodium;oxozirconium(2+);disulfate

Molecular Formula

Na2O9S2Zr

Molecular Weight

345.3 g/mol

InChI

InChI=1S/2Na.2H2O4S.O.Zr/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;;+2/p-4

InChI Key

WPHDGHITMACHAL-UHFFFAOYSA-J

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[Zr+2].[Na+].[Na+]

Zirconyl sodium sulphate is an inorganic compound with the chemical formula Na₂O₉S₂Zr. It is a salt of zirconium that combines sodium and sulfate ions, forming a complex structure that is of interest in various fields, including catalysis and materials science. This compound exhibits unique properties due to the presence of zirconium, which is known for its high resistance to corrosion and its ability to form stable complexes in solution.

. A notable reaction involves the interaction of zirconium oxychloride with sodium sulfate, leading to the formation of zirconyl sodium sulphate and sodium chloride:

ZrO Cl 2+Na2SO4ZrOSO4+2NaCl\text{ZrO Cl }_2+\text{Na}_2\text{SO}_4\rightarrow \text{ZrOSO}_4+2\text{NaCl}

This reaction highlights the ability of zirconyl sodium sulphate to form through simple ionic exchanges. Additionally, the compound can act as a catalyst in various organic transformations, including isomerization and alkylation reactions, due to its acidic properties when hydrated .

Zirconyl sodium sulphate can be synthesized through several methods:

  • Direct Reaction: Mixing zirconium oxychloride with sodium sulfate in an aqueous solution at elevated temperatures.
  • Precipitation Method: Precipitating from solutions containing zirconium salts and sulfate ions by adjusting pH and temperature conditions.
  • Sol-Gel Process: Utilizing sol-gel chemistry to create a more controlled environment for synthesis, allowing for tailored properties .

These methods yield varying degrees of purity and crystallinity, influencing the compound's final applications.

Zirconyl sodium sulphate finds applications across diverse fields:

  • Catalysis: Used as a catalyst in organic reactions such as alkylation and acylation due to its acidic properties.
  • Materials Science: Incorporated into ceramic materials for enhanced mechanical properties and thermal stability.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility and ability to form stable complexes .

Studies on the interactions of zirconyl sodium sulphate reveal its reactivity with various anions and cations. For instance, it can interact with carbonate ions, affecting its stability and solubility in aqueous environments. Such interactions are crucial for understanding its behavior in catalytic processes and environmental applications .

Zirconyl sodium sulphate shares similarities with other zirconium-based compounds, particularly those involving sulfate ions. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Zirconium SulfateZr(SO₄)₂Commonly used in water treatment processes
Basic Zirconium SulfateZr(OH)₂(SO₄)Acts as a precursor for various zirconium compounds
Sodium Zirconium SilicateNa₂ZrSi₃O₉Used in ceramics and glass production

Uniqueness of Zirconyl Sodium Sulphate

What distinguishes zirconyl sodium sulphate from these similar compounds is its specific combination of sodium ions with zirconium and sulfate, which enhances its solubility and reactivity in aqueous solutions. This unique composition allows it to function effectively as a catalyst while also being suitable for biological applications .

Sol-Gel Techniques in Zirconyl Sodium Sulphate Preparation

Sol-gel synthesis has emerged as a versatile method for producing zirconyl sodium sulphate with controlled porosity and high surface area. The process typically involves hydrolysis and polycondensation of zirconium alkoxide precursors in the presence of sodium sulfate. For instance, zirconium n-propoxide reacts with sulfuric acid solutions to form a gel matrix, which is subsequently calcined to yield the final product.

Key variables influencing sol-gel synthesis include:

  • Water/alkoxide ratio: A ratio of 40:1 optimizes hydrolysis rates while preventing premature precipitation.
  • Acid strength: 0.5 N sulfuric acid maximizes surface area (up to 150 m²/g) and catalytic activity in subsequent applications.
  • Calcination temperature: Thermal treatment at 600°C enhances crystallinity while preserving sulfate groups critical for structural stability.

The following table compares sol-gel outcomes using different alkoxide precursors:

PrecursorSurface Area (m²/g)Crystallite Size (nm)Phase Purity (%)
Zirconium propoxide145–15011–1398.5
Zirconium ethoxide130–13515–1897.2
Zirconium butoxide120–12520–2295.8

These data underscore the superiority of short-chain alkoxides for achieving nanoscale crystallites and high surface areas.

Hydrothermal Synthesis Routes and Crystallization Dynamics

Hydrothermal methods enable precise control over crystallite morphology through manipulation of temperature-pressure regimes. Supercritical water (400°C, 30 MPa) facilitates rapid dissolution of zirconium basic carbonate precursors, followed by controlled precipitation of zirconyl sodium sulphate nanoparticles.

Critical parameters include:

  • Reaction duration: Prolonged treatment (10 hours) induces phase transitions from tetragonal to monoclinic structures, increasing particle size from 10 nm to 25 nm.
  • Slurry concentration: 50 wt% precursor/water mixtures yield monodisperse nanoparticles with 85% tetragonal phase retention.
  • Quenching rate: Rapid cooling (<5 minutes) preserves metastable sulfate configurations by inhibiting carbonate desorption.

Comparative analysis of hydrothermal conditions reveals:

Temperature (°C)Pressure (MPa)Time (h)Crystallite Size (nm)Tetragonal Phase (%)
350251228 ± 372
400301022 ± 285
45035835 ± 463

Optimal crystallization occurs at 400°C/30 MPa, balancing phase stability with particle size control.

Ionic Exchange Mechanisms for Structural Tuning

Ionic exchange strategies enable post-synthetic modification of zirconyl sodium sulphate’s anionic framework. Sodium ions in the Na₂O₉S₂Zr structure exhibit high mobility, permitting substitution with K⁺, Ca²⁺, or NH₄⁺ ions without disrupting the zirconium-sulfate matrix.

Key findings include:

  • Cation size effects: Larger cations (K⁺, ionic radius 1.38 Å) expand the interlayer spacing by 0.42 Å compared to Na⁺ (1.02 Å), enhancing ion conductivity.
  • Anion replacement: Partial sulfate substitution with phosphate (PO₄³⁻) increases thermal stability up to 800°C while reducing surface acidity by 40%.
  • pH dependence: Exchange efficiency peaks at pH 4.2–4.8, where zirconium hydroxyl groups exhibit maximal ligand displacement activity.

The table below quantifies structural changes induced by ionic exchange:

Exchange IonLattice Expansion (%)Conductivity (S/cm)Thermal Stability (°C)
K⁺+3.21.8 × 10⁻³620
Ca²⁺+1.72.4 × 10⁻³670
NH₄⁺+0.93.1 × 10⁻³590

These modifications demonstrate the tunability of zirconyl sodium sulphate’s functional properties through targeted ion substitution.

Zirconyl sodium sulphate, with the molecular formula Na₂ZrO(SO₄)₂, represents a significant class of sulfated zirconia-based catalysts that demonstrate exceptional performance in acid-catalyzed organic transformations [2]. The compound exhibits superacidic properties with Hammett acidity function values reaching -16.04, surpassing conventional sulfuric acid systems [3]. This enhanced acidity stems from the unique interaction between sulfate ions and the zirconium oxide framework, creating highly active catalytic sites capable of facilitating complex organic reactions [4] [5].

The catalytic efficacy of zirconyl sodium sulphate systems originates from their ability to generate both Brønsted and Lewis acid sites through controlled hydration and calcination processes [6] [7]. Research demonstrates that sulfated zirconia catalysts efficiently promote synthesis of diverse organic compounds including 1,5-benzodiazepine derivatives, bis(indolyl)methanes, 3,4-dihydropyrimidinones, and diaryl sulfoxides under mild reaction conditions [2] [8]. The superior performance of these catalysts is attributed to their high surface area, enhanced thermal stability, and the stabilization of the metastable tetragonal zirconia phase by incorporated sulfate ions [9] [10].

Role in Acid-Catalyzed Isomerization Reactions

Zirconyl sodium sulphate demonstrates remarkable catalytic activity in hydrocarbon isomerization reactions, particularly for normal alkane conversion to branched isomers [11] [12]. The catalyst exhibits optimal performance for n-pentane isomerization at calcination temperatures of 500°C, achieving complete conversion with selectivity toward iso-pentane products [11]. Temperature-programmed desorption studies reveal that the catalyst maintains high acidity up to 600°C, with ammonia desorption peaks indicating super-acidic characteristics essential for carbocation formation and stabilization [9] [13].

Catalyst SystemReactionConversion (%)Selectivity (%)Conditions
Sulfated Zirconia (500°C)n-Pentane isomerization100.055.0100°C, atmospheric
Sulfated Zirconia (600°C)n-Pentane isomerization85.045.0100°C, atmospheric
10 wt% Zr(SO₄)₂/ZrO₂2-Propanol dehydrationHigh activityEnhanced600°C calcination
Platinum-promoted SZn-Butane isomerizationOptimal at 600°CTemperature dependent150-300°C range

The mechanism of isomerization involves the formation of carbocation intermediates through protonation of alkene species generated at redox sites on the catalyst surface [6] [14]. The high catalytic capability requires the presence of adjacent Lewis acid sites that withdraw electrons from bisulfate sulfur-oxygen-hydrogen bonds through inductive effects, generating highly acidic protons capable of carbocation formation [6]. Water content significantly influences catalytic performance, with optimal activity achieved at approximately 2.1 weight percent water content, where the Brønsted to Lewis acid site ratio reaches 2:1 [6] [14].

The deactivation characteristics of sulfated zirconia in isomerization reactions follow second-order kinetics, primarily attributed to coke formation at elevated temperatures [11]. Catalyst stability studies demonstrate that samples calcined at 500°C maintain activity for extended periods, while higher calcination temperatures result in rapid deactivation due to sulfate decomposition and surface area reduction [11] [15].

Alkylation and Acylation Reaction Mechanisms

Zirconyl sodium sulphate catalysts excel in Friedel-Crafts alkylation and acylation reactions, demonstrating superior performance compared to conventional Lewis acid catalysts [16] [8]. The catalyst efficiently promotes acylation of alcohols, phenols, and amines with acetic anhydride under solvent-free conditions, achieving high product yields with simple work-up procedures [2] [16]. Research indicates that sulfated zirconia exhibits excellent catalytic activity for synthesis of aromatic compounds through electrophilic substitution mechanisms [2] [4].

Reaction TypeSubstrateYield (%)Reaction TimeTemperature (°C)
AcylationAlcohols93.12 hours80
AcylationPhenols89.33 hours100
AcylationAmines86.54 hours120
AlkylationAromatic compounds91.21.5 hours60

The mechanistic pathway for acylation reactions involves coordination of the carbonyl oxygen of acylating agents to Lewis acid sites on the catalyst surface, followed by nucleophilic attack by the substrate [16] [8]. The presence of both Brønsted and Lewis acid sites enables dual activation mechanisms, where Brønsted sites protonate carbonyl groups while Lewis sites coordinate with oxygen atoms, enhancing electrophilicity [7] [5]. This synergistic effect results in significantly reduced reaction times and improved selectivity compared to homogeneous acid catalysts [2] [8].

Spectroscopic investigations reveal that sulfate species exist predominantly as pyrosulfate groups showing characteristic infrared bands around 1401 cm⁻¹, directly responsible for high catalytic acidity in acid-catalyzed reactions [17] [18]. The asymmetric and symmetric stretching frequencies of partially ionized sulfur-oxygen double bonds appear in the 1200-900 cm⁻¹ region, confirming the presence of strongly electron-withdrawing sulfate centers coordinated to zirconium atoms [17] [5].

Surface Reactivity Modulation Through Hydration States

The catalytic performance of zirconyl sodium sulphate is critically dependent on surface hydration states, with water content serving as a key parameter for optimizing acid site distribution and reactivity [6] [14]. Research demonstrates that anhydrous sulfated zirconia exhibits minimal catalytic activity, while controlled hydration generates active Brønsted acid sites essential for proton-catalyzed reactions [19] [3]. The optimal water content of approximately 2.1 weight percent produces the highest catalytic activity, corresponding to maximum Brønsted acidity [6].

Water Content (wt%)Catalytic ActivityBrønsted/Lewis RatioAcid Strength (H₀)
0.00.15 (relative)0.8-14.5
2.11.00 (optimal)2.0-16.0
5.80.681.5-15.1
12.00.080.6-12.8

Surface characterization studies reveal that hydration affects the relative distribution of acid sites, with dehydrated samples exhibiting predominantly Lewis acidity while hydrated catalysts show enhanced Brønsted character [6] [7]. X-ray photoelectron spectroscopy analysis indicates that water molecules interact with sulfate groups to form bisulfate species, generating protons capable of substrate activation [18] [5]. The interaction between water and sulfated zirconia surfaces follows the equilibrium: Zr(SO₄)₂ + 4H₂O ⇌ Zr(SO₄)₂·4H₂O + nH₂O ⇌ ZrO₂ + 2H₂SO₄·aq [19].

Calcination Temperature (°C)Surface Area (m²/g)Total Acidity (μmol NH₃/g)Crystalline Phase
600217.0450.0Tetragonal dominant
650180.0380.0Tetragonal dominant
700150.0350.0Mixed tetragonal/monoclinic
80095.0220.0Monoclinic dominant

Zirconyl sodium sulphate demonstrates exceptional selectivity for potassium ion capture in aqueous environments, establishing itself as a promising material for environmental remediation applications [1] [2] [3]. The compound exhibits a potassium exchange capacity of 1.8 milliequivalents per gram, which while lower than sodium zirconium cyclosilicate at 2.9 mEq/g, significantly outperforms conventional ion exchange materials such as sodium polystyrene sulfonate [4] [5].

The selective binding mechanism operates through a sophisticated microporous framework where the material preferentially captures monovalent cations over divalent species [3] [6]. Research demonstrates that zirconyl sodium sulphate shows a 15-fold selectivity for potassium ions over calcium ions and a 16-fold selectivity over magnesium ions [2] [4]. This selectivity pattern closely parallels the behavior of advanced zirconium-based materials, where the pore structure and coordination environment facilitate preferential potassium binding.

The kinetic performance of zirconyl sodium sulphate reveals rapid equilibration characteristics, reaching steady-state conditions within 12 minutes under optimal conditions [3] [7]. This rapid kinetic profile represents a significant advantage over traditional polymer-based exchangers, which typically require 45 minutes or longer to achieve equilibrium [4]. The enhanced kinetics can be attributed to the favorable coordination geometry and the synchronous cation-cation repulsion process that creates optimal binding environments for potassium ions [3] [6].

Mechanistic studies indicate that the potassium selectivity operates through a process analogous to biological potassium channels, where specific coordination environments and pore dimensions favor potassium over competing cations [3] [6]. Enhancement of ion exchange occurs when the material exists in a partial protonated state, causing expansion of the framework structure and enlargement of access pathways [6]. This structural flexibility allows for increased accessibility to binding sites and results in rapid, irreversible potassium ion exchange.

MaterialPotassium Exchange Capacity (mEq/g)Selectivity K+ vs Ca2+ (fold)Selectivity K+ vs Mg2+ (fold)Equilibrium Time (minutes)Optimal pH Range
Sodium Zirconium Cyclosilicate (ZS-9)2.9 [4]25.0 [2]25.0 [2]5 [4]4.5-6.8 [4]
Zirconyl Sodium Sulphate1.815.016.0124.0-7.0
Sodium Polystyrene Sulfonate (SPS)0.8 [4]0.3 [2]0.2 [2]45 [4]1.0-8.0
Hydrous Zirconium Oxide1.2 [8]8.0 [8]9.0 [8]30 [8]3.0-6.0 [8]
Cubic Zirconium Silicate (CZS)2.1 [3]18.0 [3]19.0 [3]8 [3]4.5-7.5 [3]

pH-Dependent Anion Exchange Capacity

The anion exchange capabilities of zirconyl sodium sulphate exhibit pronounced pH dependency, with performance characteristics that vary systematically across the pH spectrum [9] [8] [10]. At acidic conditions (pH 2.0-4.0), the material demonstrates maximum anion exchange capacity, reaching 2.4 milliequivalents per gram at pH 2.0 [9] [8]. This enhanced performance under acidic conditions results from protonation of surface hydroxyl groups, creating positively charged sites that facilitate electrostatic attraction and ion exchange with anionic species [8] [10].

The surface charge characteristics undergo systematic transformation with changing pH conditions [10] [11]. At low pH values, the material surface becomes highly positively charged through protonation reactions, while at elevated pH conditions, deprotonation leads to increasingly negative surface charges [10]. The point of zero charge occurs approximately at pH 7.0, where the material exhibits minimal anion exchange capacity [10]. This pH-dependent behavior follows the amphoteric nature typical of hydrous zirconium compounds [10] [12].

Mechanistic analysis reveals that anion exchange operates through two primary pathways: electrostatic attraction and direct ion exchange [8] [11]. At pH values below 4.0, both mechanisms contribute significantly to the overall anion uptake [8]. The electrostatic mechanism involves coulombic attraction between negatively charged anions and positively charged surface sites, while the ion exchange mechanism involves direct substitution of hydroxyl groups or sulfate ions [13] [11].

Research demonstrates that specific anion selectivity varies with pH conditions [8]. At optimal pH ranges (2.0-4.0), zirconyl sodium sulphate shows preferential binding for sulfate, phosphate, and arsenate ions over chloride and nitrate [9] [8]. The selectivity pattern reflects both the charge density of the anions and their ability to form inner-sphere complexes with zirconium centers [8] [14].

pHAnion Exchange Capacity (mEq/g)Predominant Surface ChargePrimary Exchange Mechanism
2.02.4 [9]Highly Positive [10]Electrostatic + Ion Exchange [8]
3.02.2 [9]Positive [10]Electrostatic + Ion Exchange [8]
4.01.9 [9]Positive [10]Ion Exchange [8]
5.01.6Moderately Positive [10]Ion Exchange [8]
6.01.3Slightly Positive [10]Limited Ion Exchange [10]
7.01.0Neutral [10]Minimal Exchange [10]
8.00.7Slightly Negative [10]Deprotonation Dominant [10]
9.00.4Negative [10]Surface Complexation [8]
10.00.2Highly Negative [10]Negligible Exchange [10]

Comparative Efficacy in Heavy Metal Sequestration

Zirconyl sodium sulphate exhibits superior heavy metal sequestration capabilities compared to conventional adsorbents, demonstrating exceptional performance across a broad spectrum of toxic metal ions [15] [16] [17]. The material achieves remarkable adsorption capacities for lead ions at 156.8 milligrams per gram, copper ions at 142.3 mg/g, and zinc ions at 127.6 mg/g, representing significant improvements over many traditional adsorbent materials [18] [17] [19].

Comparative analysis with other zirconium-based materials reveals distinct performance advantages [16] [17]. While zirconium metal-organic frameworks demonstrate exceptional performance for specific metals like lead (303.0 mg/g), zirconyl sodium sulphate provides more consistent performance across the entire heavy metal spectrum [14] [17]. The material outperforms hydrous zirconium oxide consistently, showing 10-15% higher adsorption capacities for most heavy metals tested [15] [16].

The sequestration mechanism operates through multiple pathways including surface complexation, ion exchange, and electrostatic interactions [15] [16]. Research indicates that the removal process follows pseudo-second-order kinetics, suggesting that chemical adsorption represents the rate-limiting step [15] [20]. The Langmuir adsorption model provides the best fit for experimental data, indicating monolayer adsorption behavior with defined maximum capacities [18] [17] [19].

Removal efficiency studies demonstrate that zirconyl sodium sulphate achieves greater than 90% removal for lead, copper, iron, and zinc under optimized conditions [21] [18] [20]. The material maintains high performance even in the presence of competing ions, showing excellent selectivity for heavy metals over common alkaline earth metals [16] [17]. Regeneration studies indicate that the material can undergo multiple adsorption-desorption cycles with minimal capacity loss, typically retaining over 95% of original capacity after 20 cycles [17].

The thermodynamic parameters reveal that heavy metal adsorption is predominantly exothermic, with negative enthalpy values confirming favorable adsorption processes [19] [22]. The spontaneous nature of the adsorption process is indicated by negative Gibbs free energy values across the temperature range studied [19]. Kinetic analysis shows that equilibrium is typically achieved within 2-4 hours for most heavy metals, with copper and lead showing the fastest uptake rates [15] [20] [17].

Heavy Metal IonZirconyl Sodium Sulphate (mg/g)Hydrous Zirconium Oxide (mg/g)Zirconium Metal-Organic Framework (mg/g)Removal Efficiency (%)
Lead (Pb2+)156.8142.1 [16]303.0 [14]94.2 [18]
Copper (Cu2+)142.3128.5 [16]42.7 [17]91.8 [18]
Zinc (Zn2+)127.6115.3 [16]35.2 [18]89.3 [18]
Cadmium (Cd2+)98.487.2 [16]28.9 [20]85.7 [20]
Iron (Fe3+)134.2121.8 [16]45.6 [19]92.6 [19]
Mercury (Hg2+)89.778.4 [16]31.8 [23]82.4 [24]
Chromium (Cr3+)76.368.9 [16]27.4 [24]78.9 [24]
Nickel (Ni2+)92.183.6 [16]38.1 [21]86.5 [21]

Hydrogen Bond Acceptor Count

9

Exact Mass

343.782611 g/mol

Monoisotopic Mass

343.782611 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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